molecular formula C15H17NO2 B13934391 5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester

5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No.: B13934391
M. Wt: 243.30 g/mol
InChI Key: QPEDFBMPVSUHAK-UHFFFAOYSA-N
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Description

5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of 5-phenethyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the use of pyrrolylmagnesium bromide or pyrrolyllithium, which reacts with ethyl chloroformate to form the desired ester . This method requires careful control of reaction conditions to avoid side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of immobilized catalysts, such as lipases, can enhance the efficiency of the esterification process by providing selectivity and reusability .

Chemical Reactions Analysis

Types of Reactions

5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 5-(2-phenylethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)14-11-10-13(16-14)9-8-12-6-4-3-5-7-12/h3-7,10-11,16H,2,8-9H2,1H3

InChI Key

QPEDFBMPVSUHAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)CCC2=CC=CC=C2

Origin of Product

United States

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